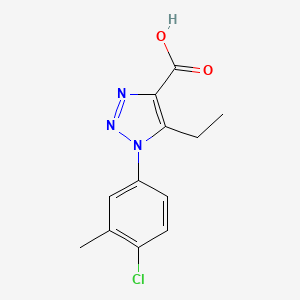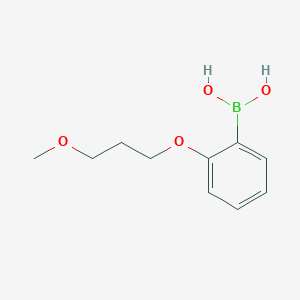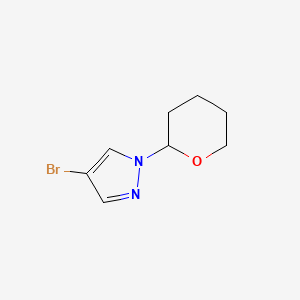
4-(2,4-Dimethylphenyl)picolinic acid
Descripción general
Descripción
4-(2,4-Dimethylphenyl)picolinic acid is a chemical compound with the CAS Number: 1261967-40-1. Its molecular weight is 227.26 and its IUPAC name is 4-(2,4-dimethylphenyl)-2-pyridinecarboxylic acid . It is a molecule that contains a total of 31 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dimethylphenyl)picolinic acid consists of a total of 31 bonds. These include 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Aplicaciones Científicas De Investigación
Chemical Properties
“4-(2,4-Dimethylphenyl)picolinic acid” has a CAS Number of 1261967-40-1 and a molecular weight of 227.26 . Its linear formula is C14H13NO2 .
Anticancer Activities
One of the significant applications of “4-(2,4-Dimethylphenyl)picolinic acid” is in the field of cancer research. It has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . Specifically, one complex, fac- [Re (Pico) (CO) 3 (H 2 O)], has shown toxicity against Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells .
Structural Studies
The compound has been used in structural studies to understand the effect of fluorine atoms on the backbone of the N,O’-bidentate ligand . This research has helped in understanding the properties of the compound and its derivatives .
Synthesis of Complexes
“4-(2,4-Dimethylphenyl)picolinic acid” has been used in the synthesis of 15 rhenium (I) tricarbonyl complexes . These complexes were synthesized using the ‘2 + 1’ mixed ligand approach with an average yield of 84% .
Herbicidal Activity
The compound has also found applications in the field of agriculture. It has been used as a structural skeleton in the design and synthesis of compounds with potent herbicidal activity .
Pharmaceutical Research
Due to its unique properties, “4-(2,4-Dimethylphenyl)picolinic acid” is a subject of interest in pharmaceutical research. It is used in the synthesis of various drugs and therapeutic agents .
Mecanismo De Acción
While specific information on the mechanism of action of 4-(2,4-Dimethylphenyl)picolinic acid was not found, picolinic acid, a similar compound, has been reported to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Direcciones Futuras
While specific future directions for 4-(2,4-Dimethylphenyl)picolinic acid were not found, picolinic acid, a similar compound, has been reported to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . This suggests potential future research directions in exploring the antiviral properties of related compounds.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-12(10(2)7-9)11-5-6-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDARWLWTCNKGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)



![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)


![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)





